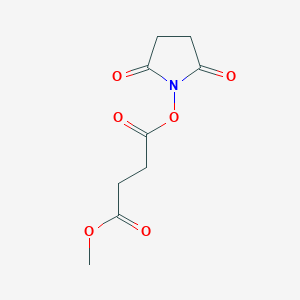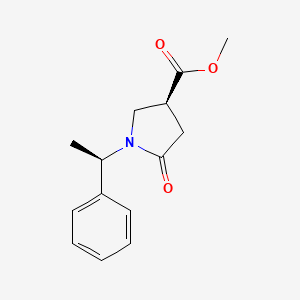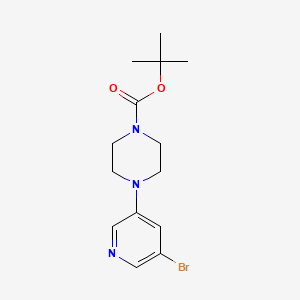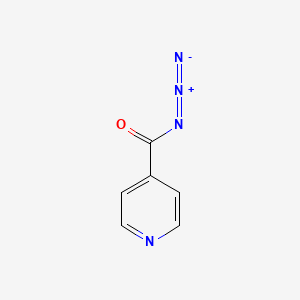
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate
Overview
Description
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a chemical compound with the molecular formula C12H12N2O8This compound is often used in organic synthesis and biochemical research due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester typically involves the esterification of succinic acid with 2,5-dioxo-pyrrolidin-1-yl and methyl groups. One common method involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Hydrolysis Agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Dehydrating Agents: Dicyclohexylcarbodiimide (DCC) for esterification reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Succinic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through amide bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a linker in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester involves its reactivity towards nucleophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of amide bonds or hydrolysis products. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Di(N-succinimidyl) glutarate: Similar in structure but with a glutaric acid backbone.
3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Contains a disulfide linkage.
Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester): Features an ethylene glycol linker.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is unique due to its specific esterification pattern, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of specialized organic compounds .
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPQKDWJWFACAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549813 | |
| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52787-46-9 | |
| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)


![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)





